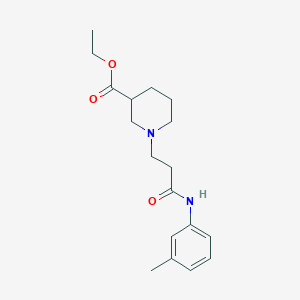
3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide, also known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMPP is a relatively new compound that was first synthesized in 2005 by researchers at the University of California, San Francisco. Since then, numerous studies have been conducted to explore the potential applications of DMPP in various fields of research.
作用機序
3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide acts as a positive allosteric modulator of the dopamine D2 receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the binding site for dopamine. This results in an increase in the release of dopamine, which can have a range of effects on the brain and behavior.
Biochemical and Physiological Effects:
3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine release, 3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine. 3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory conditions.
実験室実験の利点と制限
3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has also been shown to have a high degree of selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the effects of dopamine on the brain and behavior. However, 3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide also has some limitations for use in laboratory experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, 3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on 3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide. One promising area of research is in the development of new treatments for addiction and other psychiatric disorders. 3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has been shown to have potential as a treatment for addiction, and further research could lead to the development of new medications that target the dopamine D2 receptor. Another potential area of research is in the development of new anti-inflammatory medications. 3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has been shown to have anti-inflammatory properties, and further research could lead to the development of new medications that target the inflammatory pathways in the body. Finally, further research is needed to fully understand the long-term effects of 3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide and its safety and efficacy in humans. This will require extensive clinical trials and further research in animal models.
合成法
3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylmorpholine with phenylacetyl chloride. The resulting product is then subjected to a series of purification steps to obtain pure 3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide. This synthesis method has been optimized over the years to increase the yield and purity of 3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide.
科学的研究の応用
3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide is in the field of neuroscience. 3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has been shown to enhance the release of dopamine, a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. This property of 3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has led to its use in studying the mechanisms of addiction and other psychiatric disorders.
特性
製品名 |
3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide |
|---|---|
分子式 |
C15H22N2O2 |
分子量 |
262.35 g/mol |
IUPAC名 |
3-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C15H22N2O2/c1-12-10-17(11-13(2)19-12)9-8-15(18)16-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,16,18) |
InChIキー |
FCHNXTYQDYQXFV-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=CC=C2 |
正規SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-[3-oxo-3-(3-toluidino)propyl]-1-piperazinecarboxylate](/img/structure/B248139.png)
![3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B248141.png)


![3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide](/img/structure/B248146.png)



![N-(2,3-dihydro-1H-inden-5-yl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248151.png)

![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B248155.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248160.png)
![3-[butyl(methyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248162.png)